

Ethyl 4-methoxybenzoate-d3 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-methoxybenzoate-d3

Cat. No.: B12394021

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **Ethyl 4-methoxybenzoate-d3**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to **Ethyl 4-methoxybenzoate-d3**. Given that specific experimental data for the deuterated species is limited in publicly accessible literature, this document leverages the extensive information available for its non-deuterated isotopologue, Ethyl 4-methoxybenzoate, to provide accurate estimations and expected analytical outcomes.

Core Chemical Properties

Ethyl 4-methoxybenzoate-d3 is a deuterated form of Ethyl 4-methoxybenzoate, where the three hydrogen atoms on the methoxy group are replaced with deuterium. This isotopic labeling is invaluable for tracer studies in drug metabolism and pharmacokinetics (DMPK), as it can be readily distinguished by mass spectrometry without significantly altering the biological activity of the molecule.^[1]

Physicochemical Data

The primary difference between the deuterated and non-deuterated compound is its molecular weight. Other physical properties are expected to be nearly identical.

Property	Ethyl 4-methoxybenzoate	Ethyl 4-methoxybenzoate-d3 (Expected)	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃	C ₁₀ H ₉ D ₃ O ₃	[2][3][4][5]
Molecular Weight	180.20 g/mol	183.22 g/mol	[2][3][6][7]
Appearance	Colorless to clear yellow liquid	Colorless to clear yellow liquid	[4][7][8]
Melting Point	7-8 °C	7-8 °C	[3][7][8][9][10]
Boiling Point	263 °C (at 760 mmHg)	~263 °C (at 760 mmHg)	[3][7][8][10]
Density	~1.103 g/mL at 25 °C	~1.103 g/mL at 25 °C	[3][7][8]
Refractive Index	~1.524 (at 20 °C)	~1.524 (at 20 °C)	[3][8][10]
Solubility	Slightly soluble in water; Soluble in organic solvents	Slightly soluble in water; Soluble in organic solvents	[2][9]
CAS Number	94-30-4	27914-53-0	[1][2][3]

Synthesis and Experimental Protocols

The synthesis of **Ethyl 4-methoxybenzoate-d3** follows the same principles as its non-deuterated counterpart, typically through an acid-catalyzed esterification (Fischer esterification).

Proposed Synthetic Protocol: Fischer Esterification

This protocol describes the synthesis of **Ethyl 4-methoxybenzoate-d3** from 4-methoxy-d3-benzoic acid and ethanol.

Materials:

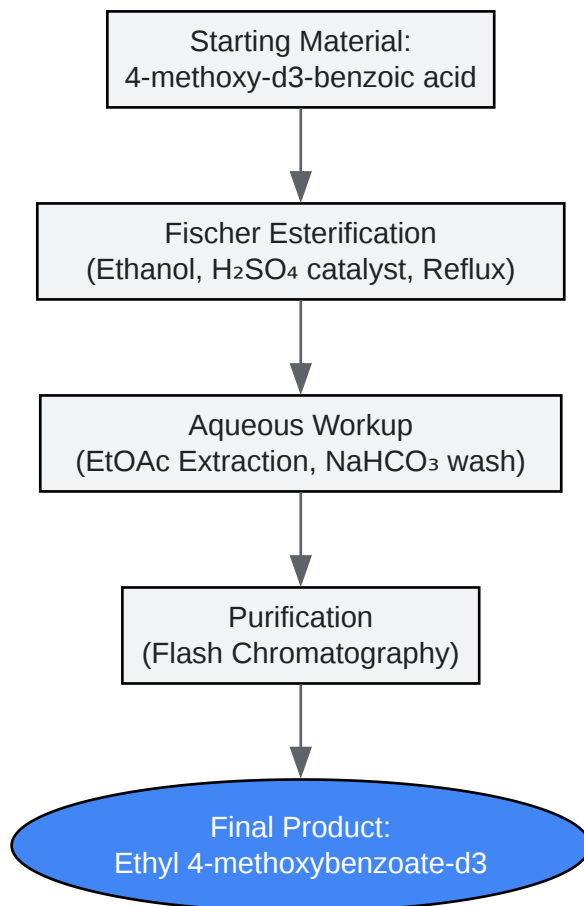
- 4-methoxy-d3-benzoic acid

- Anhydrous Ethanol (EtOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ethyl Acetate (EtOAc)
- Standard laboratory glassware for reflux and extraction

Procedure:

- A mixture of 4-methoxy-d₃-benzoic acid (1 equivalent) in anhydrous ethanol (20-fold excess) is prepared in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added to the mixture.
- The reaction mixture is stirred and heated to reflux for approximately 8 hours.[\[11\]](#)
- Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent (ethanol) is removed under reduced pressure (in vacuo).
- The resulting residue is redissolved in Ethyl Acetate.
- The organic layer is washed sequentially with saturated sodium bicarbonate solution and water.
- The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- Purification is achieved via flash chromatography on silica gel to afford the pure **Ethyl 4-methoxybenzoate-d₃**.

General Synthesis Workflow for Ethyl 4-methoxybenzoate-d3



[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Analytical Characterization

The primary methods for confirming the identity and purity of **Ethyl 4-methoxybenzoate-d3** are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight.

- Ethyl 4-methoxybenzoate: The molecular ion peak $[M]^+$ is observed at $m/z = 180.08$.^[12]

- **Ethyl 4-methoxybenzoate-d3** (Expected): The molecular ion peak $[M]^+$ is expected at $m/z = 183.10$, which is three mass units higher due to the three deuterium atoms. The fragmentation pattern will also shift accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectroscopy:

- Ethyl 4-methoxybenzoate: A characteristic singlet peak appears at approximately δ 3.84 ppm, corresponding to the three protons of the methoxy group ($-\text{OCH}_3$).[\[12\]](#)
- **Ethyl 4-methoxybenzoate-d3** (Expected): This singlet at ~ 3.84 ppm will be absent in the ^1H NMR spectrum, providing clear evidence of successful deuteration. The other proton signals (aromatic protons, ethyl group quartet and triplet) will remain.[\[12\]](#)[\[13\]](#)

^{13}C NMR Spectroscopy:

- Ethyl 4-methoxybenzoate: The spectrum shows a peak for the methoxy carbon at approximately δ 55.30 ppm.[\[12\]](#)
- **Ethyl 4-methoxybenzoate-d3** (Expected): The signal for the deuterated methoxy carbon ($-\text{OCD}_3$) will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated signal.

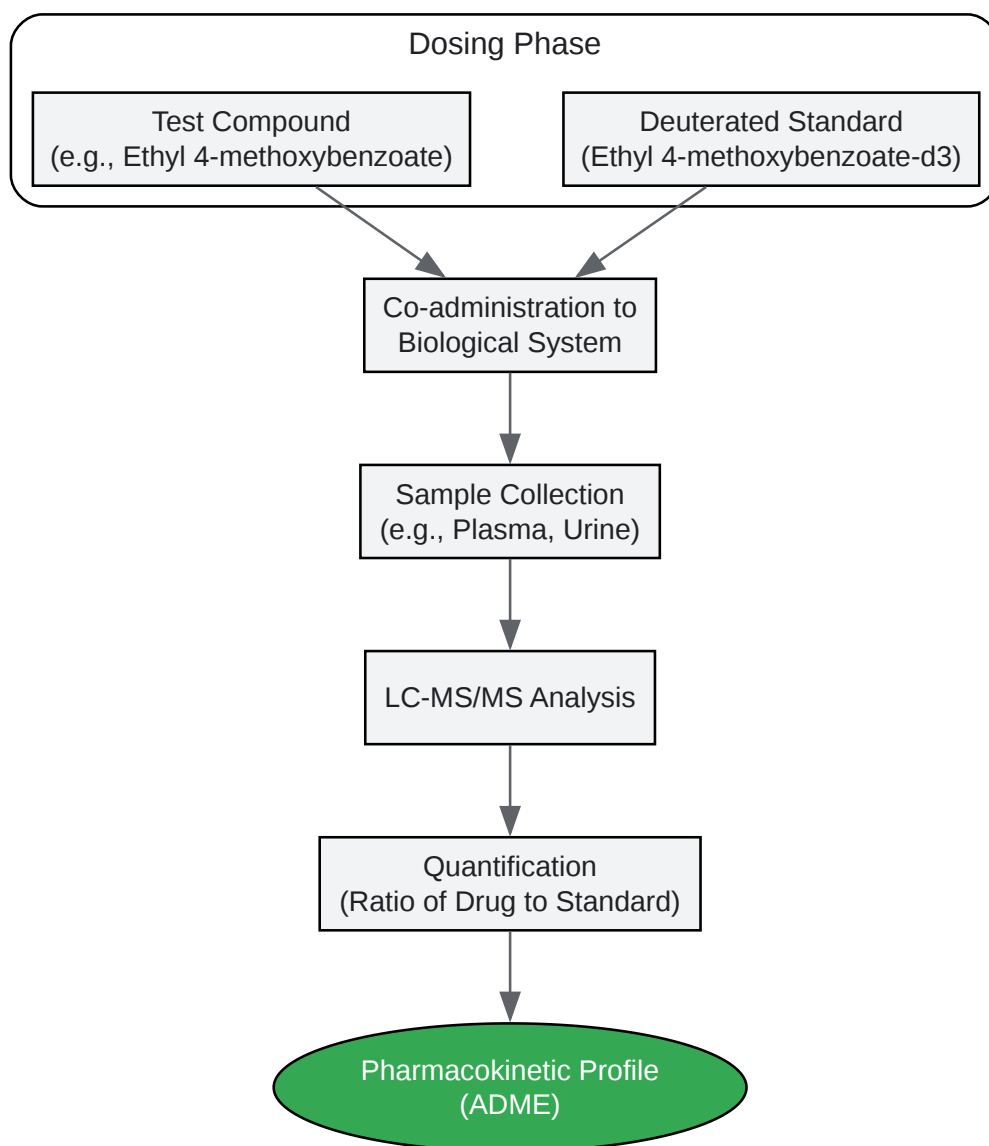
Applications in Research and Development

The primary application of **Ethyl 4-methoxybenzoate-d3** is its use as an internal standard or tracer in metabolic and pharmacokinetic studies.

Role in Pharmacokinetic Studies

Stable isotope labeling is a critical tool in drug development. A deuterated compound like **Ethyl 4-methoxybenzoate-d3** can be co-administered with its non-deuterated counterpart. The two compounds are chemically identical in their biological behavior but can be distinguished by a mass spectrometer. This allows for precise quantification of the drug's absorption, distribution, metabolism, and excretion (ADME) profile by mitigating analytical variability.

Application of Deuterated Compounds in Pharmacokinetic Studies



[Click to download full resolution via product page](#)

Workflow for Isotope Tracer Studies

Safety and Handling

The safety profile of **Ethyl 4-methoxybenzoate-d3** is expected to be similar to that of Ethyl 4-methoxybenzoate.

- Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
- Storage: Keep the container tightly closed in a dry and cool place.[9]
- Hazards: While the non-deuterated compound is not considered highly hazardous, standard laboratory safety precautions should be followed.[9] For related compounds, hazards such as skin irritation and respiratory irritation have been noted. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Ethyl 4-methoxybenzoate-d3 | CAS#:27914-53-0 | Chemsrsc [chemsrc.com]
2. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. jnfuturechemical.com [jnfuturechemical.com]
4. lookchem.com [lookchem.com]
5. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]
6. CID 56946103 | C10H12O3 | CID 56946103 - PubChem [pubchem.ncbi.nlm.nih.gov]
7. 4-Methoxy Benzoic Acid Ethyl Ester | CAS 94-30-4 | Chemical-Suppliers [chemical-suppliers.eu]
8. Ethyl 4-methoxybenzoate | 94-30-4 [chemicalbook.com]
9. fishersci.com [fishersci.com]
10. chemsynthesis.com [chemsynthesis.com]
11. ethyl 3 - hydroxy - 4 - Methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
12. rsc.org [rsc.org]

- 13. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Ethyl 4-methoxybenzoate-d3 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394021#ethyl-4-methoxybenzoate-d3-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com